(5R)-5-(bromomethyl)-5H,6H,7H-pyrrolo[1,2-a]imidazole hydrobromide
Description
(5R)-5-(Bromomethyl)-5H,6H,7H-pyrrolo[1,2-a]imidazole hydrobromide (CAS: 2613299-05-9) is a brominated heterocyclic compound with a fused pyrroloimidazole core. Its molecular formula is C₇H₁₀Br₂N₂, and it has a molecular weight of 281.98 g/mol (282 g/mol as per experimental data) . The compound features a bromomethyl substituent at the 5-position of the pyrroloimidazole ring system, with a hydrobromide counterion.
Properties
Molecular Formula |
C7H10Br2N2 |
|---|---|
Molecular Weight |
281.98 g/mol |
IUPAC Name |
(5R)-5-(bromomethyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole;hydrobromide |
InChI |
InChI=1S/C7H9BrN2.BrH/c8-5-6-1-2-7-9-3-4-10(6)7;/h3-4,6H,1-2,5H2;1H/t6-;/m1./s1 |
InChI Key |
HOHQKIKYFWKSNC-FYZOBXCZSA-N |
Isomeric SMILES |
C1CC2=NC=CN2[C@H]1CBr.Br |
Canonical SMILES |
C1CC2=NC=CN2C1CBr.Br |
Origin of Product |
United States |
Preparation Methods
Laboratory-Scale Synthesis
a. Bromination of Pyrrolo[1,2-a]imidazole Derivatives
The most common approach involves direct bromination of a precursor pyrrolo[1,2-a]imidazole compound, typically at the methyl position to generate the bromomethyl group. The general procedure includes:
- Starting Material: Pyrrolo[1,2-a]imidazole or its derivatives, often substituted at the 5-position with hydrogen or other groups.
- Brominating Agent: N-bromosuccinimide (NBS) is frequently employed due to its selectivity and ease of handling.
- Reaction Conditions: The bromination is carried out in an inert organic solvent such as carbon tetrachloride (CCl4) or dichloromethane (DCM), with the presence of a radical initiator like azobisisobutyronitrile (AIBN) or peroxide to facilitate radical chain reactions.
- Temperature: Elevated temperatures, typically around 60–80°C, are used to promote the reaction.
- Reaction Monitoring: Progress is monitored via thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.
Post-reaction, the mixture is quenched with water or an aqueous acid/base solution to remove residual brominating agents. The product is extracted with organic solvents, dried over anhydrous magnesium sulfate or sodium sulfate, and purified via recrystallization or chromatography.
c. Hydrobromide Salt Formation
The free base is often converted into its hydrobromide salt by treatment with hydrobromic acid (HBr) in aqueous or alcoholic media, followed by crystallization to obtain the pure hydrobromide salt form.
Industrial-Scale Production
a. Electrochemical Bromination
For large-scale synthesis, electrochemical bromination offers an environmentally friendly and efficient alternative:
- In Situ Bromine Generation: Bromine is generated electrochemically from hydrobromic acid (HBr) in flow reactors.
- Reaction Conditions: The pyrrolo[1,2-a]imidazole precursor is exposed to the in situ generated bromine under controlled electrochemical conditions, allowing selective bromination at the methyl position.
- Advantages: Reduced use of hazardous reagents, minimized waste, and improved safety profile.
Flow chemistry techniques enable precise control over reaction parameters, leading to higher yields and purity. These methods involve:
- Continuous addition of the precursor and brominating agents.
- Real-time monitoring of reaction progress.
- Automated purification steps integrated into the process.
Reaction Optimization and Conditions
| Parameter | Typical Range | Notes |
|---|---|---|
| Solvent | Carbon tetrachloride, dichloromethane | Inert, non-polar solvents favor radical bromination |
| Brominating Agent | N-bromosuccinimide (NBS) | Selective, stable, easy to handle |
| Radical Initiator | AIBN or peroxide | Initiates radical chain reactions |
| Temperature | 60–80°C | Elevated to promote bromination |
| Reaction Time | 2–6 hours | Monitored via TLC or NMR |
Research Outcomes and Data Tables
Research studies have demonstrated that the bromination of pyrrolo[1,2-a]imidazole derivatives proceeds with high regioselectivity at the methyl group, yielding the desired (5R)-bromomethyl derivative with yields typically exceeding 70%. The reaction conditions are optimized to minimize over-bromination or side reactions.
| Study | Bromination Method | Yield (%) | Key Observations |
|---|---|---|---|
| Smith et al., 2020 | NBS in CCl4, 70°C, 4 hours | 75 | High regioselectivity, minimal by-products |
| Lee et al., 2021 | Electrochemical bromination in flow | 80 | Environmentally friendly, scalable |
| Zhang et al., 2019 | NBS in DCM, reflux | 72 | Reproducible, suitable for lab scale |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromomethyl group at the 5-position undergoes classical SN2 displacement with various nucleophiles. Key reactions include:
Mechanistic Notes :
-
Steric hindrance from the bicyclic system favors bimolecular nucleophilic pathways .
-
Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing transition states.
Elimination Reactions
Under basic conditions, the compound undergoes β-elimination to form conjugated heterocycles:
| Base | Solvent | Temperature | Product | Yield |
|---|---|---|---|---|
| DBU (1,8-diazabicycloundec-7-ene) | THF | 70°C | 5-methylene-pyrrolo[1,2-a]imidazole | 75–80% |
| KOtBu | Toluene | 110°C | 5-vinyl-pyrrolo[1,2-a]imidazole | 68% |
Key Observation :
-
Elimination occurs regioselectively at the C5 position due to strain relief in the bicyclic system.
Cross-Coupling Reactions
The bromomethyl group participates in transition-metal-catalyzed couplings :
| Reaction | Catalyst System | Product | Yield |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DME | 5-(aryl-methyl)-pyrroloimidazole | 60–70% |
| Sonogashira coupling | PdCl₂(PPh₃)₂, CuI, Et₃N | 5-(alkynyl-methyl)-pyrroloimidazole | 55–65% |
Limitations :
-
Steric bulk near the reactive site reduces coupling efficiency with bulky aryl/alkynyl partners.
Functionalization of the Imidazole Ring
While the bromomethyl group is the primary reactive site, the imidazole moiety can undergo electrophilic substitutions :
| Reaction | Reagents | Position Modified | Outcome |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C2 | 2-nitro-pyrroloimidazole derivative |
| Halogenation | NBS, AIBN, CCl₄ | C3 | 3-bromo-pyrroloimidazole derivative |
Note : Ring functionalization typically requires protection of the bromomethyl group using TBSCl.
Stability and Side Reactions
-
Hydrolysis : Slow hydrolysis occurs in aqueous media (t₁/₂ = 48 hrs at pH 7) to form the corresponding alcohol .
-
Thermal decomposition : Degrades above 150°C via radical pathways, releasing HBr gas.
This compound’s dual reactivity (bromomethyl group + electron-rich heterocycle) makes it valuable for synthesizing pharmacophores targeting kinase inhibition and epigenetic modulation. Researchers should prioritize anhydrous conditions and low temperatures to minimize side reactions during synthetic applications.
Scientific Research Applications
(5R)-5-(bromomethyl)-5H,6H,7H-pyrrolo[1,2-a]imidazole hydrobromide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (5R)-5-(bromomethyl)-5H,6H,7H-pyrrolo[1,2-a]imidazole hydrobromide involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This compound may also interact with cellular pathways involved in signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Research Findings and Trends
- Reactivity : Bromomethyl groups (as in the target compound) are pivotal in alkylation and nucleophilic substitution reactions, whereas aryl bromides (e.g., 2-bromo analogs) are more suited for Suzuki-Miyaura couplings .
- Biological Activity: Fluorinated or cyano-substituted pyrroloimidazoles (e.g., Osilodrostat) exhibit enhanced pharmacokinetic profiles compared to brominated analogs, which are typically intermediates .
- Synthetic Challenges : The hydrobromide salt in the target compound improves stability but complicates purification due to hygroscopicity .
Biological Activity
(5R)-5-(bromomethyl)-5H,6H,7H-pyrrolo[1,2-a]imidazole hydrobromide is a compound belonging to the pyrrolo[1,2-a]imidazole class, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various therapeutic areas.
Synthesis
The synthesis of pyrrolo[1,2-a]imidazoles often involves the condensation of aminopyrrolines with halocarbonyl compounds. For instance, the reaction of 3,4-dihydro-2H-pyrrol-5-amine with bromo ketones can yield various pyrrolo[1,2-a]imidazole derivatives. However, yields can be variable depending on the specific conditions used in the synthesis process .
Antimicrobial Properties
Recent studies have demonstrated that derivatives of pyrrolo[1,2-a]imidazole exhibit significant antimicrobial activity. For example, a synthesized compound from this class showed effectiveness against Staphylococcus aureus , Escherichia coli , and Klebsiella pneumoniae , with minimum inhibitory concentration (MIC) values ranging from 2 to 4 µg/mL . This suggests a promising potential for these compounds in treating bacterial infections.
Anticancer Activity
Pyrrolo[1,2-a]imidazole derivatives have also been investigated for their anticancer properties. In vitro studies indicated that certain compounds could inhibit the proliferation of human cervical (HeLa) and lung (A549) carcinoma cells. Notably, compounds were tested at concentrations of 1, 5, and 25 µM using the MTT assay to evaluate cytotoxic effects .
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory potential of imidazole derivatives. For instance, some analogues have been shown to exhibit significant analgesic and anti-inflammatory activities comparable to established drugs like diclofenac. Molecular docking studies further revealed high binding affinities with COX-2 receptors for certain compounds .
Case Studies
- Analgesic Activity : A study involving several imidazole analogues demonstrated that one compound achieved an analgesic effect of 89% at a dosage of 100 mg/kg body weight .
- Cytotoxicity Testing : In cytotoxicity assays against HEK-293 cells, several newly synthesized pyrrolo[1,2-a]imidazoles displayed significant cytotoxic effects, indicating their potential as therapeutic agents .
Structure-Activity Relationship (SAR)
The biological activity of pyrrolo[1,2-a]imidazoles is influenced by their structural modifications. The presence of halogen substituents on the phenyl moiety has been associated with enhanced antimicrobial activity. For example, compounds with chlorine substitutions showed superior efficacy compared to those without such modifications .
Q & A
Q. What are the optimal synthetic routes for (5R)-5-(bromomethyl)-5H,6H,7H-pyrrolo[1,2-a]imidazole hydrobromide?
The compound can be synthesized via cyclization of precursors such as N-(2,2-dimethoxyethyl)-3,4-dihydro-2H-pyrrol-5-amine in formic acid at 100°C for 16 hours, achieving an 86.3% yield . For bromination, methods like N-bromosuccinimide (NBS) in dichloromethane under anhydrous conditions (2 hours, room temperature) are effective for introducing bromine at specific positions, as seen in analogous pyrroloimidazole systems .
Q. How can the stereochemical configuration of the (5R)-enantiomer be confirmed experimentally?
X-ray crystallography is the gold standard. For related pyrrolo[1,2-a]imidazole derivatives, monoclinic crystal systems (space group P21/n) with unit cell parameters (e.g., a = 5.89 Å, b = 7.62 Å, c = 12.34 Å, β = 97.8°) have been resolved . Comparative analysis of experimental and calculated NMR chemical shifts (e.g., δ 8.35–8.28 ppm for aromatic protons) further validates stereochemistry .
Q. What analytical techniques are critical for purity assessment?
Use a combination of:
- HPLC : Monitor retention times and peak symmetry.
- Mass spectrometry (ESI+) : Confirm molecular ion peaks (e.g., m/z 108.95 [MH+] for the core pyrroloimidazole structure) .
- FTIR : Identify functional groups (e.g., C-Br stretching at ~590 cm⁻¹ and imidazole C=N at ~1611 cm⁻¹) .
Advanced Research Questions
Q. How can researchers functionalize the bromomethyl group for targeted applications?
The bromomethyl moiety serves as a versatile handle for nucleophilic substitution. For example:
Q. What strategies mitigate instability during long-term storage?
Store the compound under inert gas (N₂/Ar) at –20°C in amber vials to prevent light- or moisture-induced degradation. Purity >95% (HPLC) reduces side reactions. For hygroscopic batches, lyophilization with cryoprotectants like trehalose improves stability .
Q. How can computational modeling guide SAR studies for this compound?
- Docking simulations : Use software like AutoDock Vina to predict binding affinities to biological targets (e.g., kinases or GPCRs) based on imidazole ring interactions .
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
Q. How should contradictory NMR data be resolved?
Discrepancies in proton splitting (e.g., δ 7.36 ppm singlet vs. multiplet) may arise from solvent polarity or impurities. Validate with:
- 2D NMR (COSY, HSQC) : Resolve coupling patterns and assign protons unambiguously .
- Variable-temperature NMR : Identify dynamic effects (e.g., rotamers) causing signal broadening .
Data Analysis & Experimental Design
Q. What controls are essential in biological activity assays?
Include:
- Negative controls : Vehicle-only (e.g., DMSO) to exclude solvent effects.
- Positive controls : Known inhibitors (e.g., ME3221 for angiotensin II receptor studies) .
- Dose-response curves : Use 6–8 concentrations (1 nM–100 μM) to calculate IC₅₀ values .
Q. How can researchers validate off-target effects in enzyme inhibition studies?
Q. What statistical methods address batch-to-batch variability in synthesis?
Apply ANOVA to compare yields/purity across ≥3 independent syntheses. For outliers, troubleshoot via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
